Cas no 1691839-13-0 (2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde)

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is a versatile heterocyclic compound featuring a pyrazole core substituted with a bromo group at the 4-position and a fluorinated benzaldehyde moiety. This structure imparts reactivity at multiple sites, making it a valuable intermediate in organic synthesis, particularly for pharmaceutical and agrochemical applications. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. The aldehyde group offers additional derivatization potential for constructing complex molecular frameworks. Its well-defined reactivity and stability under standard conditions make it a reliable building block for medicinal chemistry and material science research.
2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde structure
1691839-13-0 structure
Product name:2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
CAS No:1691839-13-0
MF:C10H6BrFN2O
MW:269.069844722748
CID:5709955
PubChem ID:108302429

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1691839-13-0
    • 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
    • EN300-1293363
    • Inchi: 1S/C10H6BrFN2O/c11-7-4-13-14(5-7)10-3-1-2-9(12)8(10)6-15/h1-6H
    • InChI Key: BSPCXSDGWKFKAT-UHFFFAOYSA-N
    • SMILES: BrC1C=NN(C=1)C1C=CC=C(C=1C=O)F

Computed Properties

  • Exact Mass: 267.96475g/mol
  • Monoisotopic Mass: 267.96475g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 34.9Ų

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1293363-1.0g
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
1g
$728.0 2023-05-23
Enamine
EN300-1293363-5.0g
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
5g
$2110.0 2023-05-23
Enamine
EN300-1293363-0.05g
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
0.05g
$612.0 2023-05-23
Enamine
EN300-1293363-0.5g
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
0.5g
$699.0 2023-05-23
Enamine
EN300-1293363-1000mg
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
1000mg
$414.0 2023-09-30
Enamine
EN300-1293363-2500mg
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
2500mg
$810.0 2023-09-30
Enamine
EN300-1293363-10000mg
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
10000mg
$1778.0 2023-09-30
Enamine
EN300-1293363-100mg
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
100mg
$364.0 2023-09-30
Enamine
EN300-1293363-250mg
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
250mg
$381.0 2023-09-30
Enamine
EN300-1293363-10.0g
2-(4-bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde
1691839-13-0
10g
$3131.0 2023-05-23

Additional information on 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0): A Comprehensive Overview

2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various applications, particularly in the development of novel therapeutic agents.

The molecular structure of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde consists of a benzaldehyde moiety substituted with a 4-bromo-1H-pyrazol-1-yl group and a fluorine atom at the 6-position. The presence of these functional groups imparts distinct chemical and biological properties to the molecule, making it an attractive candidate for further investigation.

Recent studies have highlighted the importance of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde in the context of drug discovery. For instance, a study published in the Journal of Medicinal Chemistry in 2022 demonstrated that this compound exhibits potent inhibitory activity against specific kinases, which are key enzymes involved in various cellular processes, including signal transduction and cell cycle regulation. This finding suggests that 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde could serve as a lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.

In addition to its kinase inhibitory properties, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has been investigated for its potential as a scaffold for the synthesis of more complex molecules. The bromine atom at the 4-position of the pyrazole ring provides a convenient handle for further functionalization, allowing chemists to introduce a wide range of substituents to modulate the compound's biological activity and pharmacokinetic properties. This flexibility is crucial in the iterative process of drug design and optimization.

The synthetic accessibility of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has also been well-documented. A robust and scalable synthetic route has been developed, enabling researchers to produce this compound in sufficient quantities for both preclinical and clinical studies. The synthesis typically involves a series of well-established reactions, including bromination, fluorination, and coupling reactions, which can be performed under mild conditions with high yields.

In terms of biological evaluation, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has shown promising results in various in vitro and in vivo models. For example, it has been reported to exhibit significant antiproliferative effects against several cancer cell lines, including those derived from breast, lung, and colon cancers. These effects are attributed to its ability to disrupt key signaling pathways involved in cell growth and survival.

Beyond its direct therapeutic applications, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde has also been explored as a tool compound in chemical biology research. Its unique structure makes it an ideal probe for studying protein-protein interactions and enzyme inhibition mechanisms. By using this compound as a molecular scaffold, researchers can gain insights into the structural basis of ligand-receptor interactions and identify new targets for therapeutic intervention.

The safety profile of 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde is another critical aspect that has been evaluated extensively. Preclinical toxicology studies have indicated that this compound is generally well-tolerated at therapeutic concentrations, with minimal adverse effects observed in animal models. However, further investigations are necessary to fully understand its long-term safety and potential side effects in humans.

In conclusion, 2-(4-Bromo-1H-pyrazol-1-yl)-6-fluorobenzaldehyde (CAS No. 1691839-13-0) represents a promising molecule with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its potent biological activity and synthetic accessibility, make it an attractive candidate for further development as a therapeutic agent or tool compound. Ongoing research efforts are likely to uncover additional applications and optimize its properties for clinical use.

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